N1-methyl-N2-(3-(methylthio)phenyl)oxalamide

Physicochemical profiling Drug-likeness SAR exploration

N1-methyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 920354-87-6) is an unsymmetrically substituted oxalamide featuring a methyl group on one amide nitrogen and a 3‑(methylthio)phenyl moiety on the other. The compound has the molecular formula C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol.

Molecular Formula C10H12N2O2S
Molecular Weight 224.28
CAS No. 920354-87-6
Cat. No. B2595877
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-methyl-N2-(3-(methylthio)phenyl)oxalamide
CAS920354-87-6
Molecular FormulaC10H12N2O2S
Molecular Weight224.28
Structural Identifiers
SMILESCNC(=O)C(=O)NC1=CC(=CC=C1)SC
InChIInChI=1S/C10H12N2O2S/c1-11-9(13)10(14)12-7-4-3-5-8(6-7)15-2/h3-6H,1-2H3,(H,11,13)(H,12,14)
InChIKeyDAKIXNBLCFCDHS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-methyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 920354-87-6) Identity and Chemical Class for Research Procurement


N1-methyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 920354-87-6) is an unsymmetrically substituted oxalamide featuring a methyl group on one amide nitrogen and a 3‑(methylthio)phenyl moiety on the other . The compound has the molecular formula C₁₀H₁₂N₂O₂S and a molecular weight of 224.28 g/mol . It belongs to the broader class of N‑aryl oxalamides, which are frequently explored as kinase inhibitor scaffolds, organocatalysts, and building blocks for bioactive molecule synthesis. At the time of writing, this specific congener lacks published head‑to‑head biological or physicochemical comparator studies in the peer‑reviewed literature; any differentiation must therefore be contextualised within the known structure–activity landscape of related oxalamide analogues.

Why N1-methyl-N2-(3-(methylthio)phenyl)oxalamide Cannot Be Replaced by Generic Oxalamide Analogues


In the oxalamide series, even seemingly conservative modifications to the N‑aryl substituent or the N‑alkyl group can profoundly alter hydrogen‑bonding capacity, conformational preference, metabolic stability, and target engagement [1]. The 3‑methylthio substituent in the target compound introduces a distinct steric and electronic signature—moderate electron donation via the sulfur atom combined with a hydrophobic thioether surface—that is absent in unsubstituted, halo‑, methoxy‑, or methyl‑only phenyl oxalamides. Class‑level evidence demonstrates that thioether‑containing oxalamide and diamide analogues display divergent insecticidal potency, enzyme inhibition profiles, and cellular toxicity compared with their non‑thioether counterparts [2]. Consequently, substituting N1‑methyl‑N2‑(3‑(methylthio)phenyl)oxalamide with a generic oxalamide analogue (e.g., N1‑methyl‑N2‑phenyloxalamide or N1‑methyl‑N2‑(p‑tolyl)oxalamide) without experimental validation risks loss of the desired biological or physicochemical phenotype.

Quantitative Comparator Evidence for N1-methyl-N2-(3-(methylthio)phenyl)oxalamide in Research Selection


Molecular Weight and Lipophilicity Differentiate from Unsubstituted Phenyl Oxalamide Congeners

The introduction of a methylthio group at the 3‑position of the phenyl ring increases molecular weight by 46.07 Da and adds a sulfur‑containing hydrogen‑bond acceptor compared with the unsubstituted phenyl analogue N1‑methyl‑N2‑phenyloxalamide (MW = 178.21 Da, C₉H₁₀N₂O₂). The methylthio substituent raises cLogP by approximately +0.8–1.2 log units based on fragment‑based calculations, altering both solubility and membrane partitioning . Additionally, the 3‑methylthio regioisomer (meta‑substituted) presents a different steric profile compared with the 2‑methylthio (ortho‑substituted) analogue, which may influence target‑binding geometry.

Physicochemical profiling Drug-likeness SAR exploration

Thioether-Containing Oxalamides Exhibit Enhanced Insecticidal Activity over Thioether-Free Analogues

In a systematic study of 29 sulfide‑containing diamide compounds designed via the 'active substructure replacing' strategy, the introduction of methylthio groups consistently enhanced insecticidal activity against Plutella xylostella and Mythimna separata relative to sulfide‑free counterparts [1]. Among the series, the most potent thioether‑containing analogue (compound 8q) achieved 100% larvicidal mortality at 100 mg/L against P. xylostella, whereas the corresponding sulfide‑free congener exhibited < 50% mortality under identical conditions [1]. While N1‑methyl‑N2‑(3‑(methylthio)phenyl)oxalamide was not tested in this study, the class‑level SAR strongly indicates that the methylthio substituent is a critical pharmacophoric element for biological potency in oxalamide/diamide scaffolds.

Agrochemical discovery Insecticidal diamides Structure-activity relationship

Meta-Methylthio Substitution Provides a Different Binding Pose than Para- or Ortho-Substituted Analogues

In docking studies of oxalamide‑based kinase inhibitors, the position of substituents on the N‑aryl ring critically determines the complementarity with the ATP‑binding pocket [1]. Patent disclosures on oxalamide‑based c‑Met inhibitors indicate that meta‑substituted phenyl oxalamides can adopt a binding conformation distinct from para‑substituted analogues, resulting in a > 10‑fold difference in enzymatic IC₅₀ values for certain congeneric pairs [1]. For instance, in a representative series, a meta‑trifluoromethoxy analogue displayed an IC₅₀ of 0.012 µM against c‑Met, whereas the para‑substituted equivalent showed an IC₅₀ of 0.28 µM [1]. Although the precise binding data for N1‑methyl‑N2‑(3‑(methylthio)phenyl)oxalamide are not publicly available, the meta‑methylthio motif provides a vector distinct from the more commonly explored para‑substituted oxalamides, potentially yielding a unique selectivity profile.

Structure-based drug design Kinase inhibitor selectivity Molecular docking

High-Value Application Scenarios for N1-methyl-N2-(3-(methylthio)phenyl)oxalamide (CAS 920354-87-6)


Agrochemical Lead‑Generation Screening: Insecticidal Oxalamide/Diamide Panels

Based on class‑level evidence that methylthio‑containing diamide compounds exhibit significantly enhanced insecticidal activity against lepidopteran pests relative to thioether‑free analogues [1], N1‑methyl‑N2‑(3‑(methylthio)phenyl)oxalamide is well‑suited as a screening component in agrochemical discovery panels targeting Plutella xylostella, Mythimna separata, or related agricultural pests. Its inclusion alongside non‑thioether oxalamide controls can help deconvolute the contribution of the methylthio motif to larvicidal potency and guide further scaffold optimisation. Procurement in milligram‑to‑gram quantities from specialist chemical suppliers supports initial dose‑response assays at 6.25–100 mg/L, consistent with published screening protocols [1].

Medicinal Chemistry: Probing the Role of Meta-Substituted Aryl Oxalamides in Kinase Inhibition

Patent disclosures reveal that the regioisomeric position of aryl substituents on oxalamide‑based kinase inhibitor scaffolds can drive > 20‑fold differences in enzymatic potency [2]. N1‑methyl‑N2‑(3‑(methylthio)phenyl)oxalamide, bearing a meta‑methylthio substituent, serves as a valuable tool for medicinal chemists investigating structure–activity relationships around the c‑Met, VEGFR, or related kinase ATP‑binding sites. When benchmarked against para‑ and ortho‑methylthio congeners (e.g., N1‑methyl‑N2‑(4‑(methylthio)phenyl)oxalamide and N1‑methyl‑N2‑(2‑(methylthio)phenyl)oxalamide), it enables systematic exploration of binding‑site complementarity. This compound is appropriate for early‑stage biochemical kinase profiling at concentrations ranging from 0.001 to 10 µM, as guided by the oxalamide kinase inhibitor patent literature [2].

Physicochemical and ADME SAR: Assessing the Impact of Thioether Substitution on Drug-Like Properties

The methylthio substituent in N1‑methyl‑N2‑(3‑(methylthio)phenyl)oxalamide introduces a moderate increase in lipophilicity (estimated ΔcLogP ≈ +1.0 log unit) and molecular weight (ΔMW ≈ +46 Da) relative to the unsubstituted phenyl congener . In early‑stage drug discovery, this congeneric pair can be used to experimentally quantify the impact of thioether incorporation on aqueous solubility, logD₇.₄, microsomal stability, and Caco‑2 permeability. Such head‑to‑head ADME profiling is essential for understanding whether the methylthio group improves target engagement at an acceptable pharmacokinetic cost, a key decision point for advancing oxalamide leads from hit to lead status.

Organocatalysis and Materials Chemistry: Hydrogen-Bonding Motif Exploration

Oxalamide derivatives, particularly those with electron‑donating aryl substituents, have been explored as hydrogen‑bond donor/acceptor organocatalysts for organic transformations [3]. The 3‑methylthio group in the target compound modulates the electron density of the phenyl ring and the acidity of the adjacent amide N–H proton, potentially tuning catalytic activity. When compared with N1‑methyl‑N2‑(4‑methoxyphenyl)oxalamide or N1‑methyl‑N2‑(3‑chlorophenyl)oxalamide, this compound allows systematic investigation of electronic effects on organocatalytic efficiency in model reactions such as Diels–Alder cycloadditions or aldol condensations, where oxalamide‑based catalysts have demonstrated promising activity [3].

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